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molecular formula C6H4BrF2N B033399 4-Bromo-2,6-difluoroaniline CAS No. 67567-26-4

4-Bromo-2,6-difluoroaniline

Cat. No. B033399
M. Wt: 208 g/mol
InChI Key: BFQSQUAVMNHOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030382

Procedure details

In the method of preparation, Compound [A], 2,6-difluoroaniline, is reacted with bromine in chloroform to yield compound [B], 4-bromo-2,6-difluoroaniline. Compound [B] is mixed with copper (I) cyanide in N-methylpyrrolidone to yield compound [C], 4-cyano-2,6-difluoroaniline. Compound [C] is mixed with sodium nitrite and sulfuric acid in acetic acid to yield a diazonium salt. The diazonium salt is mixed with copper (I) bromide in hydrobromic acid to yield compound [D], 5-cyano-1,3-difluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[Br:10]Br>C(Cl)(Cl)Cl>[Br:10][C:7]1[CH:8]=[C:2]([F:1])[C:3]([NH2:4])=[C:5]([F:9])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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